molecular formula C22H32N4O2 B2617906 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034260-01-8

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2617906
CAS RN: 2034260-01-8
M. Wt: 384.524
InChI Key: UMUQRFMAZHMPIZ-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H32N4O2 and its molecular weight is 384.524. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enamine Chemistry and Synthesis of α,β-Unsaturated Aldehydes

Research on cyclohexanone derivatives and their transformation into enaminones has been pivotal for the synthesis of α,β-unsaturated aldehydes. Such transformations involve acylation and condensation reactions, leading to various compounds with potential applications in synthetic and medicinal chemistry. For instance, the reduction of enaminones derived from cyclohexanone has been studied to afford products like 1-cyclohexen-1-carboxaldehyde and 1-cyclohexene-1-methanol, which are valuable in organic synthesis (Carlsson & Lawesson, 1982).

Platinum(II) Antitumor Agents

The development of cis-diammineplatinum(II) complexes containing nitrogen donors, such as pyridine and piperidine derivatives, marks a significant advancement in anticancer research. These compounds have shown activity against various murine tumor models, suggesting their potential as antitumor agents. This highlights the role of structural analogues in designing new therapeutic agents (Hollis, Amundsen, & Stern, 1989).

Crystal and Molecular Structures Analysis

Investigations into the molecular and crystal structures of piperidine derivatives provide insights into their conformational flexibility and the role of hydrogen bonds in molecular packing. Such studies are crucial for understanding the chemical and physical properties of new compounds, potentially guiding the design of materials with specific functions (Kuleshova & Khrustalev, 2000).

Chirality and Biological Activity

The synthesis and characterization of optically active compounds, such as mosquito repellents with piperidine derivatives, emphasize the importance of chirality in biological activity. Understanding how stereoisomerism influences efficacy can lead to the development of more effective and selective agents for public health applications (Natarajan, Basak, Balaban, Klun, & Schmidt, 2005).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2/c1-17-15-20(8-12-23-17)26-13-9-19(10-14-26)16-25-22(28)21(27)24-11-7-18-5-3-2-4-6-18/h5,8,12,15,19H,2-4,6-7,9-11,13-14,16H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUQRFMAZHMPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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